![molecular formula C5H8ClF4N B1484912 3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride CAS No. 2098058-51-4](/img/structure/B1484912.png)
3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C5H8F3N.ClH/c6-5(7,8)1-4-2-9-3-4;/h4,9H,1-3H2;1H
. This indicates that the compound has a molecular weight of 175.58 and consists of 5 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 chlorine atom . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Environmental Chemistry
In environmental chemistry, researchers might investigate the breakdown products of this compound to assess its environmental impact and degradation pathways.
Each application leverages the unique chemical structure of 3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride , which includes a fluorinated azetidine ring, to explore new frontiers in scientific research and development .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302) .
properties
IUPAC Name |
3-fluoro-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(2-10-3-4)1-5(7,8)9;/h10H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDOHVVFCDSAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC(F)(F)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(2,2,2-trifluoroethyl)azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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